AcAsp-D-Glu-Leu-Glu-Cha-Cys is a synthetic peptide compound composed of a specific sequence of amino acids: acetylated aspartic acid, D-glutamic acid, leucine, glutamic acid, cyclohexylalanine, and cysteine. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of antiviral drug development. Its structure allows it to inhibit specific proteases, making it a candidate for treating diseases such as hepatitis C virus infections.
This compound is classified as a peptide and is synthesized through solid-phase peptide synthesis methods. It is primarily utilized in biochemical research and pharmaceutical development. The acetylation of the aspartic acid at the N-terminus enhances its stability and bioactivity, which is crucial for its function in biological systems .
The synthesis of AcAsp-D-Glu-Leu-Glu-Cha-Cys typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The main steps involved in this synthesis include:
Industrial production methods mirror these principles but utilize automated synthesizers for efficiency and consistency in larger-scale applications.
AcAsp-D-Glu-Leu-Glu-Cha-Cys possesses a unique molecular structure characterized by its sequence of amino acids. The molecular formula can be derived from its constituent amino acids, but specific structural data such as molecular weight and 3D conformation are essential for understanding its biochemical interactions.
AcAsp-D-Glu-Leu-Glu-Cha-Cys can undergo several chemical reactions:
The mechanism of action for AcAsp-D-Glu-Leu-Glu-Cha-Cys involves its interaction with specific proteases, notably the NS3 protease of the hepatitis C virus. The compound binds to the active site of the protease, inhibiting its enzymatic activity, which is crucial for viral replication. This inhibition prevents the processing of viral proteins necessary for assembling new viral particles, thereby hindering the infection process .
Relevant data regarding these properties aid researchers in understanding how this compound behaves under various laboratory conditions .
AcAsp-D-Glu-Leu-Glu-Cha-Cys has diverse applications across several scientific fields:
This comprehensive analysis highlights AcAsp-D-Glu-Leu-Glu-Cha-Cys's significance in both research and therapeutic contexts, showcasing its potential impact on future drug development strategies.
The compound Acetyl-Aspartyl-D-Glutamyl-Leucyl-Glutamyl-3-Cyclohexylalanyl-Cysteine (AcAsp-D-Glu-Leu-Glu-Cha-Cys) represents a structurally engineered pentapeptide characterized by its precise sequence of canonical and non-canonical amino acids. The N-terminus is acetylated (Ac), blocking the terminal amine group and enhancing metabolic stability. The sequential configuration is defined as follows [2] [6]:
Table 1: Residue-Specific Properties in the Pentapeptide Sequence
Position | Residue | 3-Letter Code | 1-Letter Code | Key Properties | Molecular Mass (Da) |
---|---|---|---|---|---|
1 | Acetylated Aspartic Acid | AcAsp | - | Anionic (at pH>3.9), acetylated N-terminus | ~133 (Asp) + 42 (Ac) |
2 | D-Glutamic Acid | D-Glu | - | Non-natural chirality, anionic (at pH>4.1), protease resistance | ~147 |
3 | Leucine | Leu | L | Hydrophobic, aliphatic side chain | ~113 |
4 | L-Glutamic Acid | Glu | E | Anionic (at pH>4.1) | ~147 |
5 | 3-Cyclohexylalanine | Cha | - | Non-canonical, highly hydrophobic, bulky cyclohexyl side chain | ~155 |
6 | Cysteine | Cys | C | Thiol group (reactive), potential for oxidation/disulfide formation | ~121 |
The juxtaposition of D-Glu (Position 2) and Cha (Position 5) creates a distinct stereochemical and steric signature. The D-Glu disrupts the typical L-amino acid helix propensity, while Cha’s cyclohexyl moiety imposes severe conformational constraints, potentially stabilizing β-turn or irregular loop structures inaccessible to purely canonical peptides [1] [6].
The strategic inclusion of D-Glutamic Acid and 3-Cyclohexylalanine (Cha) confers unique biochemical properties:
D-Glutamic Acid: D-amino acids, historically considered rare in eukaryotes, play critical regulatory roles in prokaryotes, including bacterial cell wall remodeling (e.g., peptidoglycan synthesis) and biofilm disassembly [1]. Incorporating D-Glu directly challenges enzymatic degradation by canonical L-amino acid-specific proteases (e.g., chymotrypsin, which cleaves carboxyl to aromatic residues), significantly enhancing the peptide’s half-life in vivo. This residue may also mimic bacterial signaling molecules involved in quorum sensing or virulence regulation [1].
3-Cyclohexylalanine (Cha): This synthetic hydrophobic residue exceeds the hydrophobicity of natural leucine or isoleucine. Its rigid cyclohexyl side chain enhances membrane permeability and facilitates specific Van der Waals interactions with hydrophobic protein pockets. Cha is frequently employed in peptide therapeutics to bolster target affinity and shield labile peptide bonds from solvent exposure [6].
C-Terminal Cysteine: The reactive thiol group enables site-specific conjugation (e.g., for fluorescent probes, biotin tags, or nanoparticle attachment), disulfide-mediated dimerization, or coordination of metal ions (e.g., Zn²⁺), potentially modulating enzymatic activity or receptor binding [7].
This pentapeptide exemplifies rational design principles aimed at interfacing with biological targets implicated in disease:
Protease Recognition Motifs: The sequence -Leu-Glu-Cha-Cys- bears resemblance to known protease substrate motifs, particularly those involving cysteine proteases or metalloproteases. The Cha-Cys dyad may act as a recognition element or inhibitor scaffold for enzymes like the ER-60 protease, which features catalytic Cys-Gly-His-Cys (CGHC) motifs. Substitution of Gly/His with Cha/Glu introduces steric and electronic perturbations potentially modulating inhibitor specificity [7].
Biofilm and Bacterial Targeting: The presence of D-Glu directly links this peptide to pathways controlling bacterial persistence. Natural D-amino acids like D-Met and D-Leu are synthesized by diverse bacterial phyla and regulate cell wall remodeling in stationary phase, triggering biofilm dispersal. Synthetic peptides featuring D-residues can exploit these pathways for antimicrobial or anti-biofilm applications [1].
Charge Modulation for Cellular Interaction: The anionic triad Asp-D-Glu-Glu creates a localized high negative charge density. This can facilitate interactions with cationic targets like heparin-binding domains, calcium channels, or metal-dependent enzymes, or influence cellular uptake mechanisms.
The innovation of AcAsp-D-Glu-Leu-Glu-Cha-Cys lies in the convergence of multiple non-canonical design elements within a minimal pentapeptide scaffold:
Table 2: Comparison of Engineered Motifs vs. Natural Peptide Motifs
Feature | AcAsp-D-Glu-Leu-Glu-Cha-Cys | Natural Analog (e.g., ER-60 CGHC) | Functional Implication of Engineering |
---|---|---|---|
Chirality at Position 2 | D-Glutamic Acid | L-Amino Acids | Enhanced protease resistance; Altered target specificity |
Residue at Position 5 | 3-Cyclohexylalanine (Cha) | Glycine/Histidine (e.g., in CGHC) | Increased hydrophobicity/rigidity; Enhanced affinity/stability |
N-Terminus | Acetylated | Typically free amine (NH₃⁺) | Reduced polarity; Increased membrane permeability |
C-Terminus | Free Cysteine (Thiol) | Varied (often amidated or acidic) | Site for conjugation, dimerization, or metal binding |
Overall Charge (pH7) | High Negative (Asp⁻, D-Glu⁻, Glu⁻) | Variable (often neutral or negative) | Targets cationic domains; Influences solubility/aggregation |
This pentapeptide framework serves as a versatile platform for probing structure-activity relationships (SAR) in pathological contexts like enzyme inhibition, microbial biofilm disruption, or targeted drug delivery. The deliberate incorporation of non-canonical elements (D-Glu, Cha) moves beyond simple mimicry of natural peptides, aiming instead to create novel bioactive entities with tailored stability, specificity, and mechanism of action [1] [6] [7]. Future research directions include exploring its activity against bacterial proteases involved in virulence, assessing its biofilm-modulating potential, and exploiting the C-terminal cysteine for developing targeted diagnostic or therapeutic conjugates.
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8